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Compound of Interest

Compound Name: 3-Chloro-4-formylbenzonitrile

CAS No.: 58588-64-0

Cat. No.: B2836289 Get Quote

CAS: 90260-22-3 | Molecular Formula: C₈H₄ClNO
Executive Summary
3-Chloro-4-formylbenzonitrile is a tri-functionalized aromatic scaffold that serves as a critical

"lynchpin intermediate" in the synthesis of next-generation non-steroidal mineralocorticoid

receptor antagonists (MRAs), most notably Finerenone (Kerendia).

Unlike simple benzaldehydes, this molecule possesses a unique electronic architecture: the

formyl group (–CHO) at the C4 position activates the chlorine atom (–Cl) at the C3 position for

Nucleophilic Aromatic Substitution (SₙAr), while the nitrile group (–CN) at C1 provides a handle

for further heterocycle construction or hydrolysis.

This guide details the strategic application of 3-Chloro-4-formylbenzonitrile in drug discovery,

focusing on its conversion to the Finerenone precursor (4-cyano-2-methoxybenzaldehyde) and

its utility in divergent Structure-Activity Relationship (SAR) libraries.

Part 1: The Electronic Activation Map
To successfully utilize this intermediate, researchers must understand its reactivity profile. The

molecule is not merely a building block; it is an electrophilic trap.
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Mechanistic Insight: The Ortho-Effect
The reactivity is defined by the relationship between the formyl group and the chlorine atom.

The Activator: The formyl group is a strong electron-withdrawing group (EWG) via resonance

(-M effect).

The Leaving Group: The chlorine atom is located ortho to the formyl group.

The Result: The electron density at the C3 carbon is significantly reduced, making it highly

susceptible to nucleophilic attack (SₙAr), even under mild conditions.

The nitrile group at C1 (meta to the chlorine) exerts a secondary inductive electron-withdrawing

effect (-I), further stabilizing the Meisenheimer complex intermediate during substitution.

Diagram 1: Reactivity & Functionalization Logic
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Caption: Electronic activation map showing how the C4-Formyl group activates the C3-Chlorine

for specific synthetic pathways.

Part 2: Primary Application – Synthesis of the
Finerenone Precursor
The most commercially and scientifically significant application of 3-Chloro-4-
formylbenzonitrile is its conversion into 4-cyano-2-methoxybenzaldehyde (also known as 4-
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formyl-3-methoxybenzonitrile). This methoxy-intermediate is the direct precursor used in the

asymmetric Hantzsch synthesis of Finerenone.

Protocol 1: Regioselective Methoxylation (SₙAr)
Objective: Displace the C3-Chlorine with a methoxy group while preserving the aldehyde and

nitrile functionalities.

Experimental Logic: Using Sodium Methoxide (NaOMe) is standard, but temperature control is

critical.

Risk:[1][2][3] High temperatures can trigger the Cannizzaro reaction (disproportionation of

the aldehyde) or hydrolysis of the nitrile to an amide/acid.

Solution: Perform the reaction at controlled low temperatures using anhydrous solvents.

Parameter Specification Rationale

Reagent
Sodium Methoxide (NaOMe),

25% in MeOH

Strong nucleophile; methanol

solvent prevents

transesterification byproducts.

Solvent Anhydrous Methanol (MeOH)
Polar protic solvent stabilizes

the transition state.

Stoichiometry 1.05 - 1.10 equivalents

Slight excess ensures

conversion; large excess risks

side reactions.

Temperature 0°C to 25°C
Prevents attack on the nitrile or

aldehyde carbons.

Quench
Dilute Acetic Acid or HCl (pH 6-

7)

Neutralizes excess alkoxide

immediately to stop side

reactions.

Step-by-Step Methodology:
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Charge: Dissolve 3-Chloro-4-formylbenzonitrile (10.0 g, 60.4 mmol) in anhydrous MeOH

(100 mL) under Argon atmosphere. Cool to 0°C.

Addition: Dropwise add NaOMe solution (13.7 mL of 25% w/w, ~63 mmol) over 30 minutes.

Do not allow the internal temperature to exceed 5°C.

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2-4 hours.

Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The starting material (Rf ~0.6) should

disappear, replaced by the methoxy product (Rf ~0.5).

Workup: Cool to 10°C. Adjust pH to 6.5 using 1M HCl. Concentrate in vacuo to remove bulk

methanol.

Isolation: Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Purification: Recrystallize from minimal hot Ethanol or Isopropanol.

Yield Target: >90%[1][4][5]

Product: 4-cyano-2-methoxybenzaldehyde (CAS: 21962-45-8).[4][6]

Authoritative Grounding: This SₙAr strategy is foundational in the synthesis of non-steroidal MR

antagonists, avoiding the use of toxic methylating agents like dimethyl sulfate on phenolic

precursors [1, 2].

Part 3: Divergent Applications (SAR & Analog
Synthesis)
For researchers conducting Structure-Activity Relationship (SAR) studies, retaining the chlorine

atom or substituting it with non-methoxy groups creates a library of Finerenone analogs.
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Application A: Construction of the 1,4-Dihydropyridine
(DHP) Scaffold
3-Chloro-4-formylbenzonitrile can directly enter Hantzsch-type multicomponent reactions to

form DHP cores with a chlorine substituent. This is vital for testing the "hydrophobic pocket"

tolerance of the Mineralocorticoid Receptor.

Workflow:

Reactants: 3-Chloro-4-formylbenzonitrile + β-keto ester (e.g., ethyl acetoacetate) +

Ammonium Acetate (or specific aminopyridines for Finerenone-like scaffolds).

Conditions: Reflux in Ethanol or use of microwave irradiation.

Outcome: Formation of the 4-(3-chloro-4-cyanophenyl)-1,4-dihydropyridine core.

Application B: Suzuki-Miyaura Cross-Coupling
The chlorine handle allows for the introduction of aryl or heteroaryl groups via Palladium-

catalyzed coupling.

Challenge: The aldehyde is reactive toward many organometallics.

Solution: Use Potassium aryltrifluoroborates (ArBF₃K). These reagents are stable and

tolerate aldehydes better than boronic acids in some protocols, or protect the aldehyde as an

acetal (using ethylene glycol/TsOH) prior to coupling.

Diagram 2: The Finerenone & Analog Workflow
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Caption: Workflow depicting the conversion to Finerenone and the creation of Chloro-analogs.

Part 4: Handling & Stability (Self-Validating
Protocols)
To ensure reproducibility, the following handling protocols must be observed. The aldehyde

group is prone to oxidation (to the benzoic acid) upon prolonged air exposure.
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Hazard/Issue Mitigation Protocol Validation Check

Oxidation
Store under Argon/Nitrogen at

2-8°C.

¹H NMR: Check for carboxylic

acid proton signal (~11-13

ppm) or broad OH stretch in

IR.

Hydrolysis
Avoid strong aqueous

acids/bases unless intended.

IR Spectroscopy: Monitor the

Nitrile peak (~2230 cm⁻¹).

Disappearance indicates

hydrolysis.

Toxicity
Handle in a fume hood (Nitrile

functionality).

Standard PPE (Nitrile gloves,

goggles).

Analytical Reference Data
Appearance: White to off-white crystalline solid.

Melting Point: ~109-111°C (for the methoxy-derivative); Chloro-derivative varies but typically

~95-100°C range (verify specific batch).

IR Spectrum: Look for distinct bands at ~2230 cm⁻¹ (CN) and ~1700 cm⁻¹ (CHO).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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